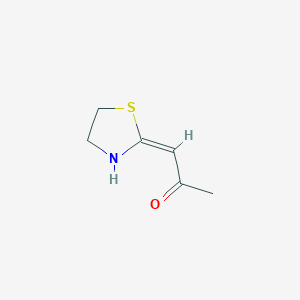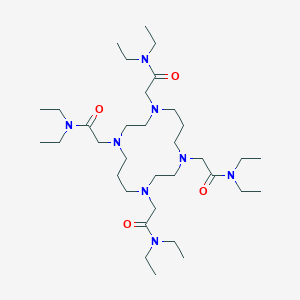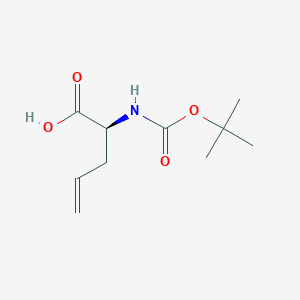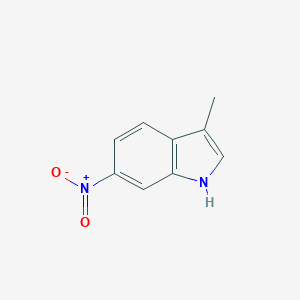![molecular formula C13H19N B143951 3-[(4-Methylphenyl)methyl]piperidine CAS No. 136421-81-3](/img/structure/B143951.png)
3-[(4-Methylphenyl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-[(4-Methylphenyl)methyl]piperidine is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of piperidine derivatives can involve various strategies, including Michael addition reactions, as seen in the synthesis of a novel quinolinone derivative . Another approach is the cyclization of amino acid derivatives, which can lead to the formation of substituted piperidines, as demonstrated in the preparation of 2,3,4-trisubstituted piperidines . Additionally, electrophilic fluorination has been used to synthesize piperidine derivatives with potential applications in imaging dopamine receptors .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, which has determined the absolute configuration of certain piperidine carboxylic acids . The conformation of the piperidine ring can significantly influence the properties of the compound, with chair conformations being common .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For instance, the condensation of N-substituted-4-piperidones with benzyl nitriles leads to the formation of N-substituted-4-(cyanophenylmethylene)piperidines . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the piperidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be characterized by spectroscopic methods such as IR, NMR, and UV-Vis spectroscopy. For example, the IR and NMR studies have been used for configurational and conformational analysis of diastereoisomeric piperidinols . The fluorescence properties of certain piperidine complexes have also been investigated, with some showing the ability to emit violet/violet-blue light . Additionally, the thermal degradation behavior of these complexes can be studied using techniques like TG-DTA .
Aplicaciones Científicas De Investigación
Arylcycloalkylamines in Antipsychotic Agents
- Arylcycloalkylamines, including compounds like "3-[(4-Methylphenyl)methyl]piperidine," are explored for their binding affinity and selectivity at D2-like receptors, which are critical in the development of antipsychotic drugs. Studies have shown that modifications to the arylalkyl substituents can significantly enhance the potency and selectivity of these agents towards D2-like receptors, indicating their potential in the treatment of psychiatric disorders (Sikazwe et al., 2009).
Piperazine Derivatives in Therapeutic Uses
- Piperazine, a core structure related to "3-[(4-Methylphenyl)methyl]piperidine," is extensively utilized in drug development due to its significant presence in a variety of therapeutic agents. These include antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. The flexibility of the piperazine ring in drug design highlights its importance in creating novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Spiropiperidines in Drug Discovery
- The synthesis and application of spiropiperidines, which are closely related to "3-[(4-Methylphenyl)methyl]piperidine," have gained attention in drug discovery due to their unique three-dimensional chemical space. These compounds are studied for their potential in various therapeutic areas, highlighting the diversity of applications that piperidine derivatives can offer in medicinal chemistry (Griggs et al., 2018).
Chemokine Receptor Antagonists
- Small molecule antagonists based on piperidine and piperazine derivatives are investigated for their role in treating allergic diseases by inhibiting the chemokine receptor CCR3. This research underlines the therapeutic potential of piperidine derivatives in addressing conditions such as asthma, atopic dermatitis, and allergic rhinitis, further demonstrating the wide-ranging applications of these compounds in medical research (Willems & IJzerman, 2009).
Safety And Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-[(4-Methylphenyl)methyl]piperidine” and similar compounds may have potential applications in drug discovery and development.
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13/h4-7,13-14H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOKGZWRUWUHQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408615 |
Source


|
| Record name | 3-(4-Methyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-benzyl)-piperidine | |
CAS RN |
136421-81-3 |
Source


|
| Record name | 3-(4-Methyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


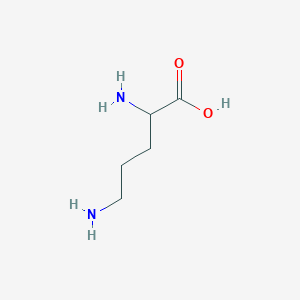
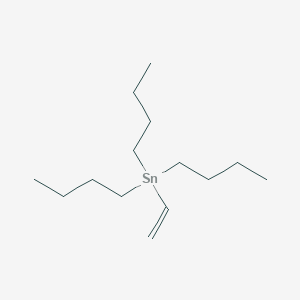
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)
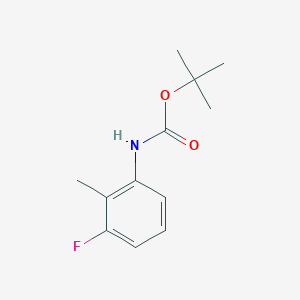
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
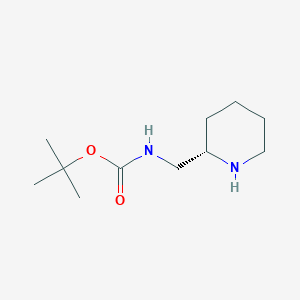
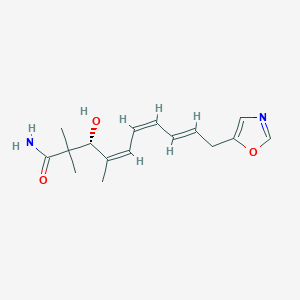
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
